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Flueggenine B

Cat. No.: B1245514
M. Wt: 425.5 g/mol
InChI Key: WFVMOFCQTIRTTE-BMAZZQPMSA-O
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Description

Overview of Securinega Alkaloids and Their Research Significance

Securinega alkaloids are a class of plant-derived secondary metabolites characterized by a distinctive tetracyclic core. nih.govresearchgate.net This core structure typically consists of a butenolide moiety (ring D) and an azabicyclo[3.2.1]octane system (rings B and C). nih.govresearchgate.net The structural diversity within this family arises from variations in the A ring, which can be a piperidine (B6355638) (securinine-type) or a pyrrolidine (B122466) (norsecurinine-type), as well as through oligomerization and oxidation. frontiersin.orgjnu.edu.cn

The research significance of Securinega alkaloids stems from their intriguing chemical structures and their wide range of biological activities. kaist.ac.krorscience.ru These compounds have been the subject of extensive synthetic efforts, driving the development of new synthetic methodologies. nih.govrsc.org The oligomeric subgroup, which includes dimers, trimers, and even tetramers and pentamers, is of particular interest due to its structural complexity and potential for unique biological properties. nih.govresearchgate.net

Historical Context of Flueggenine B Discovery and Isolation from Flueggea virosa

The first dimeric Securinega alkaloids, flueggenine A and this compound, were discovered and isolated in 2006 by Yue and coworkers from the roots of Flueggea virosa. rsc.orgacs.orgnih.gov This discovery marked a significant breakthrough in the field of Securinega natural products chemistry. rsc.org Flueggea virosa, also known as Securinega virosa, is a medicinal plant used in traditional Chinese medicine and has proven to be a rich source of these alkaloids. researchgate.nethebmu.edu.cnmdpi.com

In 2011, two additional dimeric indolizidine alkaloids, also named flueggine A and B (note the different spelling), were isolated from the twigs and leaves of Flueggea virosa. hebmu.edu.cnacs.orgnih.gov The structures and absolute configurations of these compounds were determined using spectroscopic methods, including NMR and single-crystal X-ray diffraction. nih.govnih.gov

Classification of this compound as a Dimeric Indolizidine Alkaloid within High-Order Securinega Alkaloids

This compound is classified as a high-order Securinega alkaloid, specifically a C,C-linked dimeric indolizidine alkaloid. acs.orgnih.gov The term "high-order" refers to oligomeric structures formed from the dimerization, trimerization, or further assembly of monomeric Securinega alkaloid units. researchgate.netrsc.org These oligomers are a result of biosynthetic diversification. kaist.ac.kracs.org

The structure of this compound consists of two norsecurinine (B137659) monomeric units linked together. nih.gov The connection between these units is a key feature for classification. High-order Securinega alkaloids are categorized based on their biosynthetic mode of dimerization or oligomerization. thieme-connect.com this compound is an example of a dimer formed through a proposed intermolecular conjugate addition. ibs.re.kr This unique linkage and its dimeric nature place this compound within a fascinating and complex subgroup of natural products. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N2O5+ B1245514 Flueggenine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H29N2O5+

Molecular Weight

425.5 g/mol

IUPAC Name

(2Z)-2-[(2R,3S,8R,9S,14R,15S,18S,19R,23S)-18-hydroxy-11-oxo-10-oxa-4-aza-1-azoniaoctacyclo[16.4.2.13,9.01,19.02,14.04,8.09,13.015,23]pentacos-12-en-17-ylidene]acetic acid

InChI

InChI=1S/C24H28N2O5/c27-19(28)8-12-7-13-16-11-23(12,30)18-4-2-6-26(16,18)22-15-10-24(17-3-1-5-25(15)17)14(21(13)22)9-20(29)31-24/h8-9,13,15-18,21-22,30H,1-7,10-11H2/p+1/b12-8-/t13-,15+,16+,17-,18-,21-,22+,23+,24+,26?/m1/s1

InChI Key

WFVMOFCQTIRTTE-BMAZZQPMSA-O

Isomeric SMILES

C1C[C@@H]2[C@]34C[C@H](N2C1)[C@H]5[C@@H](C3=CC(=O)O4)[C@@H]6C/C(=C/C(=O)O)/[C@]7(C[C@@H]6[N+]58[C@@H]7CCC8)O

Canonical SMILES

C1CC2C34CC(N2C1)C5C(C3=CC(=O)O4)C6CC(=CC(=O)O)C7(CC6[N+]58C7CCC8)O

Synonyms

flueggenine B

Origin of Product

United States

Isolation and Structural Characterization Methodologies

Isolation Strategies for Flueggenine B from Natural Sources

This compound, along with its biosynthetic precursor (-)-norsecurinine, has been successfully isolated from the roots of Flueggea virosa (Roxb. ex Willd.), a plant used in traditional Chinese medicine. acs.orgnih.gov The isolation process is a multi-step procedure designed to separate the alkaloids from a complex mixture of plant metabolites.

The general extraction and isolation protocol is as follows:

Extraction : The air-dried and powdered root material of F. virosa is percolated with 95% ethanol (B145695) at room temperature. This initial step yields a crude extract containing a wide array of compounds. acs.orgresearchgate.net

Acid-Base Partitioning : The crude extract is suspended in water and acidified (e.g., with H₂SO₄ to pH ≈ 3). This acidic solution is then partitioned with an organic solvent like ethyl acetate (B1210297) to remove neutral and acidic components. The remaining aqueous phase, containing the protonated alkaloids, is then made basic (e.g., with Na₂CO₃ to pH ≈ 10). acs.orgresearchgate.net

Alkaloid Extraction : The basified solution is extracted again with an organic solvent, typically a mixture of chloroform (B151607) and methanol (B129727), to yield a crude alkaloid fraction. acs.org

Chromatographic Separation : The crude alkaloid mixture is subjected to a series of chromatographic techniques for purification. This typically involves:

MCI Gel Chromatography : The mixture is first fractionated on an MCI gel column, eluting with a gradient of methanol in water. researchgate.net

Silica (B1680970) Gel and Reversed-Phase Chromatography : Further separation of the fractions is achieved through repeated column chromatography on silica gel and reversed-phase (RP-18) silica gel. acs.orgresearchgate.net These steps are crucial for separating the structurally similar alkaloids from one another. Various solvent systems, such as petroleum ether-ethyl acetate modified with diethylamine, are employed to achieve separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) : Final purification to yield pure this compound is often accomplished using preparative HPLC. researchgate.netgrafiati.com

This systematic approach of solvent extraction, acid-base partitioning, and multiple chromatographic separations is essential to isolate this compound in sufficient purity for structural analysis. phytojournal.comscribd.com

Spectroscopic Techniques for Structural Elucidation of this compound

The definitive structure of this compound was established through the comprehensive application of several advanced spectroscopic methods. acs.orgnih.gov These techniques provided detailed information about its molecular formula, connectivity, and stereochemistry.

Spectroscopic Data for this compound
Property Data/Technique
Molecular Formula C₂₆H₃₀N₂O₄
Mass Spectrometry HRESIMS
¹H NMR Spectrum recorded in CD₃OD
¹³C NMR Spectrum recorded in CD₃OD
2D NMR COSY, HMQC, HMBC, NOESY
Circular Dichroism Positive Cotton effect at 259 nm, negative Cotton effect at 225 nm
UV Spectrum λₘₐₓ (log ε) 211 (4.38), 258 (4.13) nm
IR Spectrum νₘₐₓ 3436, 1756, 1636, 1457 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 2D NMR)

NMR spectroscopy was the cornerstone for determining the planar structure and relative stereochemistry of this compound. acs.org A suite of 1D and 2D NMR experiments was employed to piece together its complex dimeric framework. amanote.com

¹H and ¹³C NMR : These 1D spectra provided the initial inventory of protons and carbons, revealing the presence of two distinct but related monomeric units.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum was used to identify proton-proton coupling networks, establishing the spin systems within each of the norsecurinine-derived monomers. researchgate.netprinceton.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlated each proton to its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on their proton attachments. princeton.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC was critical in establishing the connectivity between the two monomeric units. It reveals long-range (2- and 3-bond) correlations between protons and carbons. For this compound, HMBC spectra showed the crucial correlations that defined the C-C linkage between the two halves of the dimer. acs.orgprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule. By observing through-space correlations, the orientation of substituents and the fusion of the ring systems could be deduced. acs.orguzh.ch

Together, these NMR techniques allowed for the complete assignment of the proton and carbon signals and the establishment of the molecule's intricate covalent framework. acs.org

Circular Dichroism (CD) Spectral Analysis for Configuration Assignment

Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov In the case of this compound, its absolute configuration was successfully determined by comparing its CD spectrum with that of its known biosynthetic precursor, (-)-norsecurinine. acs.orgnih.gov

The CD spectrum of this compound exhibits a positive Cotton effect at 259 nm and a negative Cotton effect at 225 nm. This spectral pattern is similar to that of (-)-norsecurinine, which indicates that the chiral centers in the core ring systems of this compound share the same absolute configuration as the precursor. acs.org This non-destructive method provided the final piece of evidence needed to assign the complete and absolute stereostructure of the molecule. rsc.org

Mass Spectrometry (MS) Techniques in Dimeric Alkaloid Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of new natural products. wikipedia.org For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized. amanote.com This technique provided a highly accurate mass measurement, which established the molecular formula of this compound as C₂₆H₃₀N₂O₄. acs.org

Knowing the precise molecular formula is the first step in structure elucidation, as it defines the number of atoms of each element present and allows for the calculation of the degree of unsaturation. While detailed fragmentation analysis of complex dimeric alkaloids can be challenging, the molecular ion data from HRESIMS is a critical piece of information that complements the structural data obtained from NMR spectroscopy. frontiersin.orgslideshare.net

Application of X-ray Diffraction (XRD) for Absolute Configuration of Related Analogues

While the absolute structure of this compound itself was not determined by single-crystal X-ray diffraction (XRD), this technique has been instrumental in unambiguously confirming the absolute configurations of numerous related Securinega alkaloids, including monomers and other dimers. researchgate.netrsc.orgscite.ai For instance, the structures of flueggine A and flueggether A were confirmed by X-ray analysis. researchgate.netacs.org

The data from XRD studies on these analogues provide definitive stereochemical information for the core tetracyclic system common to the Securinega family. nih.gov This information serves as a reliable reference point, strongly supporting the structural and stereochemical assignments of this compound that were made based on spectroscopic data (NMR, CD) and biosynthetic considerations. acs.org

Determination of Absolute Configuration

The absolute configuration of this compound was conclusively established through a combination of spectroscopic analysis and biosynthetic reasoning. acs.org The strategy relied on two key pieces of evidence:

Biosynthetic Link to (-)-Norsecurinine : this compound was isolated alongside (-)-norsecurinine, which is considered its natural precursor. acs.orgnih.gov The absolute configuration of (-)-norsecurinine is well-established. The proposed biosynthetic pathway for this compound involves a unique self-catalyzed Baylis-Hillman-type reaction between two molecules of norsecurinine (B137659), followed by hydrolysis, which would retain the original stereocenters of the precursor units. acs.orgibs.re.krnih.gov

Circular Dichroism (CD) Data : The CD spectrum of this compound showed a pattern of Cotton effects that was consistent with the spectrum of (-)-norsecurinine. acs.org This similarity strongly suggested that the fundamental chirality of the monomeric units was preserved during the dimerization process.

By correlating the CD data with the known stereochemistry of its precursor, the absolute configuration of all chiral centers in this compound was confidently assigned. acs.org

Biosynthetic Pathways and Precursors

Proposed Biogenetic Origin from Monomeric Securinega Alkaloids

The biogenesis of Flueggenine B is postulated to originate from the dimerization of monomeric Securinega alkaloids. acs.orgnih.gov Specifically, the monomer (-)-norsecurinine has been identified as a crucial biosynthetic precursor. acs.orgnih.govacs.org The initial discovery of Flueggenine A and B, two unprecedented C,C-linked dimeric indolizidine alkaloids, from the roots of Flueggea virosa also led to the isolation of (-)-norsecurinine, supporting the hypothesis of its role as a precursor. acs.orgnih.govacs.org The structural framework of this compound suggests a unique biosynthetic pathway involving a self-catalyzed reaction as a key step in its formation from these monomeric units. acs.org

Role of (-)-Norsecurinine as a Biosynthetic Precursor

(-)-Norsecurinine is considered a fundamental building block in the biosynthesis of a variety of dimeric Securinega alkaloids, including this compound. acs.orgnih.govacs.orgrsc.org The co-existence of (-)-norsecurinine with Flueggenine A and B in Flueggea virosa strongly suggests its role as a direct precursor. acs.orgnih.govacs.org The proposed biogenetic pathway posits that two molecules of (-)-norsecurinine undergo a dimerization process to form the complex scaffold of this compound. acs.orgibs.re.kr This hypothesis is further strengthened by the structural analysis of this compound, which reveals a C-C linkage consistent with the coupling of two norsecurinine (B137659) units. nih.govacs.org

Enzymatic Reaction Mechanisms Implicated in Dimerization

The formation of dimeric Securinega alkaloids like this compound from their monomeric precursors is facilitated by specific enzymatic reactions. Several mechanisms have been proposed to explain this dimerization, highlighting the chemical versatility within the Securinega alkaloid biosynthetic machinery.

A significant number of dimeric Securinega alkaloids are thought to be biosynthesized through a putative enzymatic Rauhut-Currier (RC) reaction. rsc.orgkaist.ac.kr This reaction involves the carbon-carbon bond formation between two Michael acceptors. rsc.org While the RC reaction is a plausible pathway for many dimers, the specific connectivity in this compound suggests alternative or modified mechanisms might be at play. ibs.re.kr The total synthesis of related dimeric alkaloids, such as (-)-flueggenine C, has been achieved utilizing an accelerated intermolecular RC reaction, demonstrating the feasibility of this type of reaction in forming the core structure of these complex molecules. kaist.ac.krkaist.ac.kr

A proposed biosynthetic pathway for this compound involves a sequence of conjugate additions. ibs.re.kr This pathway is thought to initiate with an intermolecular 1,6-conjugate addition of the tertiary amine of one (-)-norsecurinine molecule to the α,β-unsaturated ester of a second (-)-norsecurinine molecule. ibs.re.kr This is followed by an intramolecular 1,6-conjugate addition of the resulting enolate. ibs.re.kr A final hydrolysis of the lactone intermediate is proposed to yield this compound. ibs.re.kr This self-catalyzed conjugate addition reaction highlights a unique mode of dimerization. ibs.re.kr

Cycloaddition reactions represent another plausible mechanism for the dimerization of Securinega alkaloids. ibs.re.kr While some dimeric alkaloids are proposed to form via [2+2] or [4+2] cycloadditions, the structure of this compound does not directly align with these common cycloaddition patterns. ibs.re.krbeilstein-journals.org However, the broader category of cycloaddition-based dimerization remains a possibility, potentially involving more complex or unconventional modes of reaction. For instance, the biosynthesis of flueggine A, another dimeric alkaloid, is suggested to involve a 1,3-dipolar cycloaddition. ibs.re.kr

Intermolecular and Intramolecular 1,6-Conjugate Addition Mechanisms

Oxidative Modifications in Securinega Alkaloid Biosynthesis

Oxidative processes are a major theme in the diversification of Securinega alkaloids. nih.govresearchgate.net Organisms utilize oxidations to expand the chemical space of their secondary metabolites. kaist.ac.kr In the biosynthesis of Securinega alkaloids, oxidative transformations frequently occur at the piperidine (B6355638) core, specifically at the N1 and C2-C4 positions. nih.govresearchgate.net For instance, the discovery of a VO(acac)₂-mediated regioselective Polonovski reaction has enabled access to key intermediates like 2,3-dehydroallosecurinine, which can then undergo further transformations. nih.govresearchgate.net While direct evidence for specific oxidative modifications leading to this compound is still under investigation, it is plausible that oxidative steps are involved in activating the monomeric precursors or modifying the dimeric scaffold after its initial formation. The presence of hydroxy groups on some alkaloids, such as 4β-hydroxyallosecurinine, highlights the importance of oxidation in creating functional handles for further biological activity or derivatization. thieme-connect.com The biosynthesis of certain C-2 and C-3 functionalized derivatives is proposed to proceed through a key enamine intermediate, formed via oxidation. scite.aisci-hub.box

Total Synthesis and Synthetic Methodologies

Strategic Approaches to Constructing the Flueggenine B Skeleton

The construction of the this compound skeleton, a dimeric alkaloid, requires sophisticated synthetic strategies to control the formation of the key carbon-carbon bond linking the two monomeric units. These strategies must address the inherent challenges posed by the compact and stereochemically rich tetracyclic frameworks.

The synthesis of dimeric Securinega alkaloids like this compound is fraught with challenges that have historically limited their exploration compared to their monomeric counterparts. nih.gov A primary difficulty lies in the stereoselective formation of the bond that links the two complex monomeric units. nih.gov Many of these dimers, including this compound, are believed to be formed biosynthetically through a putative enzymatic Rauhut-Currier (RC) reaction, which involves a carbon-carbon bond formation between two Michael acceptors. nih.govrsc.org Replicating this dimerization in a laboratory setting with high stereocontrol is a significant hurdle.

Further complicating matters is the structural diversity and complexity of the alkaloids themselves. The monomeric units possess a compact tetracyclic framework, an α,β-γ,δ-unsaturated ester, and a tertiary amine, presenting multiple reactive sites that can interfere with desired transformations. nih.govrsc.org The different modes of connectivity between the monomers in various dimeric alkaloids, such as the C(γ)–C(δ′) linkage in flueggenine A and the C(α)–C(δ′) linkage in flueggenine D, require distinct and highly selective synthetic approaches. nih.govibs.re.kr The development of a single, general strategy has been elusive, necessitating the design of specific methodologies for each linkage type. nih.govrsc.org

Retrosynthetic analysis of dimeric Securinega alkaloids typically involves disconnecting the molecule at the key inter-monomer bond, leading to two functionalized monomeric precursors. nih.govrsc.org The core of the synthetic strategy then revolves around the efficient and stereoselective coupling of these two fragments.

One prominent strategy involves a Stille cross-coupling reaction to form the C(α)–C(δ′) bond, a key structural feature in alkaloids like flueggenine D. nih.govrsc.org This approach retrosynthetically cleaves the target molecule into an organostannane and an iodide fragment. rsc.org For instance, the synthesis of (-)-flueggenine D was envisioned by coupling an α-iodobutenolide with a β-stannylated enone derivative. nih.govrsc.org The subsequent stereoselective conjugate reduction of the resulting dimeric enone would then establish the final desired stereochemistry at the linkage junction. nih.govrsc.org This method highlights the power of using well-established, high-fidelity reactions like the Stille coupling to unite complex molecular fragments that are otherwise difficult to connect. nih.govrsc.org

Another key strategy is inspired by the presumed biosynthetic pathway, employing a Rauhut-Currier (RC) reaction. rsc.orgkaist.ac.kr For flueggenine C, which possesses a γ–δ′ connectivity, the retrosynthetic plan involved an intermolecular RC reaction between two monomeric enone units. rsc.orgthieme-connect.com A significant innovation in this area was the development of an "accelerated" RC reaction, where the installation of a nucleophilic group on one of the Michael acceptors facilitates the key C-C bond formation with high efficiency and stereoselectivity. nih.govkaist.ac.kr

The table below outlines the general retrosynthetic approaches for different dimeric Securinega alkaloids.

Dimeric Alkaloid TargetKey DisconnectionCorresponding FragmentsCoupling Strategy
(-)-Flueggenine D nih.govrsc.orgC(α)–C(δ′) bondIodide (11) and Organostannane (12)Stille Cross-Coupling
(-)-Flueggenine C rsc.orgthieme-connect.comC(γ)–C(δ′) bondγ-Hydroxy enone derivative (9)Accelerated Rauhut-Currier Reaction
(-)-Flueggenine A rsc.orgrsc.orgC(γ)–C(δ′) bondAlkenyl Iodide (11) and Enone (12)Reductive Heck Reaction

These strategies underscore a common theme in complex natural product synthesis: the division of a complex target into more manageable, strategically functionalized subunits, which are then joined using powerful and selective chemical reactions.

Intrinsic Challenges in Synthesizing Dimeric Securinega Alkaloids

Key Dimerization Reactions for Securinega Alkaloids

The formation of the crucial bond linking two monomeric Securinega units is the cornerstone of any total synthesis of a dimeric alkaloid. Chemists have developed several powerful reactions to achieve this transformation, each with its own advantages and specific applications depending on the desired connectivity and stereochemistry.

The Rauhut-Currier (RC) reaction, which forms a carbon-carbon bond between two Michael acceptors, is a bio-inspired strategy for synthesizing dimeric Securinega alkaloids. rsc.orgkaist.ac.kr However, the conventional intermolecular RC reaction often suffers from low reactivity and selectivity, requiring harsh conditions like high temperatures and toxic catalysts, which limited its application in total synthesis. kaist.ac.krkaist.ac.kr

A significant breakthrough was the development of an "accelerated" intermolecular RC reaction. nih.govkaist.ac.kr This was demonstrated in the first total synthesis of (–)-flueggenine C. thieme-connect.comkaist.ac.kr The key innovation was the strategic placement of a nucleophilic hydroxyl group at the γ-position of one of the enone coupling partners. kaist.ac.krkaist.ac.kr This internal nucleophile facilitates an intramolecular conjugate addition, which in turn accelerates the desired intermolecular RC reaction, allowing it to proceed efficiently and diastereoselectively under mild, basic conditions at ambient temperature. nih.govkaist.ac.krkaist.ac.kr This approach successfully formed the C14–C15' (or γ–δ′) bond, leading to the dimeric intermediate that was converted to (–)-flueggenine C. nih.govthieme-connect.com

For dimeric alkaloids with a C12–C15' (or C(α)–C(δ′)) linkage, which proved inaccessible via the accelerated RC reaction, a different strategy was required. nih.gov The Stille cross-coupling reaction emerged as a robust and highly reliable method for this purpose due to its high functional group tolerance and chemofidelity in complex settings. nih.govrsc.org

This strategy was successfully employed in the first total synthesis of (–)-flueggenine D and (–)-flueggenine I. rsc.orgnih.gov The synthesis involved coupling a structurally complex α-iodobutenolide fragment with an organostannane partner. rsc.orgresearchgate.net The reaction's reliability enabled the union of these two advanced intermediates in high yield, showcasing its power in constructing sterically hindered C-C bonds that are challenging to form using other methods. nih.govrsc.org The success of this Stille coupling was a critical step, setting the stage for the final stereochemical adjustments. rsc.org

Following the successful dimerization via Stille coupling in the synthesis of (–)-flueggenine D, the resulting enone intermediate required a stereoselective conjugate reduction to establish the correct configuration at the C15' position. nih.govrsc.org This step is crucial as it controls the final stereochemistry at the newly formed junction between the two monomeric units. rsc.orgnih.gov

The table below summarizes the conditions and outcomes of key dimerization and subsequent stereoselective reactions.

Reaction TypeTarget AlkaloidKey Reagents & ConditionsYieldOutcome
Accelerated RC Reaction(-)-Flueggenine C thieme-connect.comNaH, THF, 0 °C to r.t.52%Successful dimerization with γ–δ′ linkage
Stille Cross-Coupling(-)-Flueggenine D researchgate.netPd2(dba)3, P(2-furyl)3, CuI, NMP, 60 °C99%Formation of C(α)–C(δ′) linked dimeric enone
Conjugate Reduction(-)-Flueggenine D researchgate.netStryker's reagent, PhSiH3, toluene, 0 °C67%Stereoselective reduction to form the desired C15' configuration

Table compiled from data in the cited literature.

Reductive Heck Dimerization Strategies

A novel and effective method for the dimerization of Securinega alkaloid monomers is the reductive Heck reaction. This strategy has been successfully applied in the total synthesis of (−)-flueggenine A and (−)-15′-epi-flueggenine D, providing a blueprint for accessing related structures. rsc.orgresearchgate.net The core of this approach is the creation of a crucial carbon-carbon bond between two monomeric norsecurinine (B137659) units. rsc.org

A key challenge in this dimerization was controlling the reactivity and, critically, the stereoselectivity of the coupling. To address this, a novel tactic was employed: the use of a silyl-tethered reductive Heck acceptor enone. rsc.orgresearchgate.netrsc.org This temporary tethering of two hydroxyl groups within the enone monomer was designed to induce a conformational ring flip. researchgate.net This conformational constraint ensures that the alkenylpalladium species approaches from the less hindered face, following the Fürst–Plattner rule, thereby yielding the desired stereochemistry at the newly formed junction. rsc.orgresearchgate.net The design of this silyl-tethered enone was crucial for achieving both the desired reactivity and the correct stereochemical outcome. rsc.orgrsc.orgrsc.org

The reductive Heck dimerization strategy has proven to be a foundational solution, enabling the formation of specific linkages (types A and B) between norsecurinine monomers. rsc.orgrsc.org This method, in combination with other established conjugation chemistries, offers a comprehensive toolkit for the synthesis of all known Rauhut–Currier (RC)-based oligomeric Securinega alkaloids. rsc.orgrsc.orgrsc.org

Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC) in Related Securinega Alkaloid Syntheses

To streamline the synthesis of dimeric Securinega alkaloids, researchers have explored alternative coupling methods. One such innovative approach is a visible-light-mediated copper-catalyzed cross-dehydrogenative coupling (CDC) reaction. nih.govacs.org This methodology was successfully utilized in the second-generation total synthesis of flueggeacosine B, a related high-oxidation-state dimeric alkaloid. nih.govacs.orgresearchgate.net

The CDC reaction forges a bond between an aldehyde and an electron-deficient olefin, creating a conjugated dicarbonyl moiety—a common structural feature in many natural products. nih.govacs.org This process is initiated by the visible-light-induced excitation of a copper catalyst, which mediates the generation of a nucleophilic acyl radical from the aldehyde. acs.org This radical then undergoes conjugate addition to the olefin partner. acs.org This strategy significantly simplifies the synthetic route, enabling the synthesis of flueggeacosine B from allosecurinine (B2590158) in just four steps, a marked improvement over the seven-step, first-generation synthesis that relied on a Liebeskind-Srogl cross-coupling. nih.govacs.orgnih.gov The development of this Cu-catalyzed CDC reaction represents a significant step forward in the efficient synthesis of complex alkaloids. researchgate.net

Stereoselective Synthesis and Chiral Control in Dimerization

Achieving stereochemical control is a paramount challenge in the synthesis of this compound and its isomers. The dimerization step, where two chiral monomers are joined, requires precise control to generate the correct relative and absolute stereochemistry.

In the context of the reductive Heck dimerization , chiral control was ingeniously managed by manipulating the conformation of the enone coupling partner. The introduction of a temporary silyl (B83357) tether between two hydroxyl groups locked the six-membered ring into a specific conformation. rsc.orgresearchgate.net This conformational constraint dictated the trajectory of the incoming organopalladium intermediate, ensuring a facial-selective addition and the formation of the desired stereocenter at the connection junction, in accordance with the Fürst–Plattner rule. rsc.org

For other dimeric Securinega alkaloids like flueggenine D and I, a different strategy involving a Stille cross-coupling followed by a stereoselective conjugate reduction was used. rsc.orgresearchgate.netnih.gov In this sequence, the stereochemistry at the δ′-junction was controlled during the conjugate reduction step, highlighting the flexibility and controllability of this synthetic approach for accessing various high-order Securinega alkaloids. rsc.orgnih.gov

Broader strategies for enantiospecific construction of the core Securinega framework often rely on starting from chiral precursors. For example, the synthesis of monomers like (−)-norsecurinine has been achieved using trans-4-hydroxy-L-proline as a chiral starting material to establish the absolute stereochemistry of the B/C ring system. nih.govacs.org These stereocontrolled monomers are then carried forward into the crucial dimerization steps.

Development of Novel Synthetic Tactics and Methodologies

The structural complexity of the Securinega alkaloids has consistently served as a catalyst for the development of new synthetic strategies. researchgate.netuzh.ch Beyond the reductive Heck and CDC methods, several other innovative tactics have been reported.

Synthetic StrategyKey ReactionBond FormedTarget/Related AlkaloidReference
Accelerated Rauhut-Currier (RC) Reaction Intermolecular Rauhut-Currier reactionC(γ)–C(δ′)(−)-Flueggenine C thieme-connect.com, nih.gov
Stille Coupling / Conjugate Reduction Stille cross-coupling and conjugate reductionC(α)–C(δ′)(−)-Flueggenines D and I rsc.org, nih.gov, rsc.org
Reductive Heck Dimerization Reductive Heck reaction with silyl-tethered enoneC(α)–C(δ′)(−)-Flueggenine A rsc.org, rsc.org
Cu-Catalyzed CDC Visible-light-mediated cross-dehydrogenative couplingC3–C15′Flueggeacosine B nih.gov, acs.org, nih.gov

One of the earliest and most biomimetically significant strategies developed was the accelerated intermolecular Rauhut-Currier (RC) reaction . This method led to the first total synthesis of (−)-flueggenine C. nih.gov The key discovery was that installing a nucleophilic group at the γ-position of the enone Michael acceptor dramatically accelerated the desired intermolecular reaction, enabling the efficient and diastereoselective formation of the dimer. nih.gov

For dimers with a different connectivity, such as flueggenines D and I, the RC reaction was not applicable. This led to the development of a Stille cross-coupling/conjugate reduction-based dimerization strategy . rsc.orgnih.gov The Stille reaction proved highly effective for linking two complex and highly functionalized monomeric units that were resistant to other coupling methods, demonstrating high "chemofidelity". rsc.orgnih.gov This approach was the first to successfully create a C(α)–C(δ′) linkage in the synthesis of dimeric Securinega alkaloids. rsc.orgnih.gov

These diverse strategies, each tailored to a specific bonding pattern, collectively provide a powerful and versatile synthetic arsenal (B13267) for constructing a wide array of high-order Securinega alkaloids. rsc.org

Molecular Editing Strategies for Accessing Norsecurinane Precursors

The monomeric unit that forms the basis of many oligomeric Securinega alkaloids, including the flueggenines, is norsecurinine. researchgate.netnih.gov Norsecurinine features a pyrrolidine (B122466) A-ring, which biosynthetically derives from ornithine. nih.govfrontiersin.org In contrast, the related securinine (B1681715) possesses a piperidine (B6355638) A-ring derived from lysine. nih.govfrontiersin.org As securinine can be readily extracted in abundance from plants like Flueggea suffruticosa, a method to convert the securinane framework into the norsecurinane skeleton is highly valuable. nih.govfrontiersin.org

Recently, a single-atom deletion strategy has been developed to achieve this transformation, effectively converting (allo)securinine into (allo)norsecurinine. nih.govfrontiersin.orgresearchgate.net This molecular editing approach represents a late-stage conversion that remodels the fundamental skeleton of the alkaloid. frontiersin.org

The key steps of this ring contraction are:

Double sp³ C-H oxidation of the piperidine A-ring of allosecurinine to form a key lactam intermediate. nih.gov

m-CPBA-mediated oxidation of a TEMPO adduct of this lactam, which initiates the ring contraction. researchgate.net

The reaction proceeds through a plausible N-carboxyanhydride intermediate followed by a transannular addition and subsequent extrusion of carbon dioxide to yield the contracted lactam. nih.govfrontiersin.orgresearchgate.net

Finally, a chemoselective reduction of the newly formed lactam moiety, in the presence of the existing lactone, furnishes the desired norsecurinane product. frontiersin.orgresearchgate.net

This innovative molecular editing strategy provides straightforward synthetic access to norsecurinane precursors from more abundant securinane natural products, promising to facilitate further synthetic studies of complex, norsecurinine-based oligomeric alkaloids. nih.govfrontiersin.org

Biological Activity and Molecular Mechanisms

Investigation of Molecular Targets and Interactions

Interaction with Tubulin and its Implications for Microtubule Dynamics

Flueggenine B has been identified as a potential binder to the α/β-tubulin dimer, the fundamental building block of microtubules. mdpi.comresearchgate.netresearchgate.net This interaction is believed to interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. explorationpub.com Molecular docking studies suggest that this compound can form highly stable complexes with the α/β-tubulin dimer. mdpi.com The disruption of microtubule architecture through such interactions can lead to mitotic arrest and subsequently trigger programmed cell death, or apoptosis. explorationpub.com

A preliminary docking analysis calculated the empirical energy of interaction (ΔE) for this compound with the α/β-tubulin dimer to be -63.40 kcal/mol, with a free energy of hydration (ΔG) of -24.60 kcal/mol, indicating a strong binding affinity. mdpi.com Further molecular modeling studies using different tubulin structures (1TVK and 5FNV) yielded calculated ΔE values of –54.40 kcal/mol and –63.40 kcal/mol, respectively, with the 5FNV structure showing a more stable complex. explorationpub.com The binding cavity for this compound on the tubulin dimer has a volume of 297.1 ų, which is large enough to accommodate the dimeric compound. mdpi.com This interaction is stabilized by the formation of two key hydrogen bonds with the amino acid residues Leu242 and Lys352, along with 16 van der Waals contacts and alkyl/π-alkyl interactions. mdpi.com

Identification of Specific Tubulin-Binding Sites (e.g., Pironetin (B1678462) Site)

Molecular modeling studies have pointed to a specific binding cavity for this compound at the interface of the α/β-tubulin dimer. mdpi.comexplorationpub.com This site is identified as the pironetin binding site. researchgate.netexplorationpub.comexplorationpub.comnih.gov Pironetin is a natural product known to bind to α-tubulin and inhibit microtubule assembly. The pironetin site is considered a suitable cavity for molecules like this compound due to its capacity to accommodate large and extended molecules. explorationpub.com

Docking analyses have shown that this compound is well-adapted to fit into the pironetin site of tubulin. explorationpub.comexplorationpub.com The tubulin-Flueggenine B complex is stabilized by approximately 20 molecular contacts, including two crucial hydrogen bonds with residues Gln256 and Lys352. explorationpub.comexplorationpub.com The identification of the pironetin site as the binding location for this compound is significant for understanding its mechanism of action and for the potential design of new anticancer agents targeting this specific site on α-tubulin. researchgate.netexplorationpub.comexplorationpub.com

Cellular Response Studies in Research Models (e.g., Antiproliferative Effects in Cultured Cell Lines)

This compound has demonstrated potent antiproliferative activities against various cultured cancer cell lines. mdpi.comexplorationpub.com Its efficacy has been particularly noted in breast cancer cell lines.

Cell LineIC50 Value
MCF-7 (Breast Cancer)135 nM mdpi.com
MDA-MB-231 (Breast Cancer)147 nM mdpi.com

This table displays the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines, indicating the concentration of the compound required to inhibit the proliferation of 50% of the cells.

In comparison, the related compound Flueggenine A was found to be over 400-fold less active against the same cell lines, with IC50 values of 60 and 68 µM, respectively. mdpi.com This highlights the structural importance of this compound for its potent antiproliferative effects. Other related dimeric alkaloids, such as fluevirines E and F, and flueggedine, showed significantly less or no activity against the MCF-7 and MDA-MB-231 cell lines. mdpi.com

Mechanistic Insights into Biological Action at the Molecular Level

The primary mechanism of this compound's biological action at the molecular level is its interference with microtubule function. explorationpub.com By binding to the pironetin site on the α/β-tubulin dimer, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly. researchgate.netexplorationpub.comexplorationpub.comnih.gov This disruption leads to a cascade of cellular events.

The stabilization of the tubulin-Flueggenine B complex, through a network of hydrogen bonds and other molecular contacts, effectively sequesters tubulin dimers, preventing them from polymerizing into functional microtubules. mdpi.comexplorationpub.comexplorationpub.com The consequence of this is an arrest of the cell cycle, typically in the mitotic phase, as the mitotic spindle cannot form correctly. explorationpub.com Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. explorationpub.com The identification of α-tubulin as a direct molecular target provides a clear rationale for the observed antiproliferative effects of this compound. researchgate.netexplorationpub.com

Structure Activity Relationship Sar Studies of Flueggenine B and Analogues

Correlating Specific Structural Motifs with Molecular Interactions

The biological activity of Flueggenine B, a dimeric Securinega alkaloid, is intrinsically linked to its complex polycyclic structure. Molecular docking studies have identified the α/β-tubulin dimer as a key target for this compound. The interaction is stabilized by an extensive network of molecular contacts, highlighting the importance of the compound's three-dimensional architecture.

Specifically, the tubulin-Flueggenine B complex is reinforced by approximately 20 molecular contacts. explorationpub.com Among these, two essential hydrogen bonds with the amino acid residues Gln256 and Lys352 on the tubulin protein are critical for the stability of the binding. explorationpub.com This intricate network of interactions underscores how the specific arrangement of atoms in the this compound molecule is crucial for its ability to bind to its biological target. The atypical polycyclic nature of this compound appears to be well-suited for fitting into the pironetin (B1678462) binding site of tubulin. explorationpub.comexplorationpub.com

Comparative Analysis of Biological Interactions with Monomeric Securinega Alkaloids (e.g., Norsecurinine)

A comparative analysis between dimeric alkaloids like this compound and their monomeric precursors, such as norsecurinine (B137659), reveals a significant enhancement in biological interaction upon dimerization. Molecular docking studies have demonstrated that dimeric alkaloids generally form more stable complexes with tubulin than their monomeric counterparts. researcher.lifekab.ac.ugresearchgate.netresearchgate.net

The calculated potential energy of interaction (ΔE) for norsecurinine with the α/β-tubulin dimer is -44.20 kcal/mol. explorationpub.com In stark contrast, this compound exhibits a much stronger interaction with a ΔE of -77.10 kcal/mol. explorationpub.com This substantial difference in binding energy indicates that the dimeric structure of this compound is highly advantageous for its interaction with tubulin. This trend is also observed with other dimeric analogues, which consistently show more favorable binding energies compared to monomeric Securinega alkaloids. researcher.lifekab.ac.ugresearchgate.netresearchgate.net

Table 1: Comparative Binding Energies of Monomeric and Dimeric Securinega Alkaloids with Tubulin
CompoundTypeCalculated Potential Energy of Interaction (ΔE) (kcal/mol)Calculated Free Energy of Hydration (ΔG) (kcal/mol)
Securinine (B1681715)Monomer-44.60-17.10
NorsecurinineMonomer-44.20-17.10
This compoundDimer-77.10-18.30

Influence of Dimerization Connectivity Modes on Bioactivity Profiles

The mode of connectivity between the two monomeric units in dimeric Securinega alkaloids plays a pivotal role in determining their bioactivity. The various Flueggenine analogues (A-I) showcase different linkage types, which directly impact their ability to interact with tubulin. nih.gov

For instance, Flueggenine A is a dimeric archetype formed from two norsecurinine units. explorationpub.comexplorationpub.com While its interaction with tubulin is stronger than that of the norsecurinine monomer, it is not the most potent in the series. explorationpub.comexplorationpub.com this compound, with its unique polycyclic structure resulting from a specific dimerization pattern, demonstrates one of the most favorable binding energies. explorationpub.comexplorationpub.com

Other analogues, such as the norsecurinine-indole hybrid Flueggenine E and the C-C linked dimer Flueggenine I, are also identified as potential tubulin binders. explorationpub.comresearcher.lifekab.ac.ug Flueggenine I, in particular, is well-adapted to fit into the pironetin site of tubulin, extending its two norsecurinine units between the colchicine-binding area and the pironetin site. explorationpub.comresearcher.lifekab.ac.ug The diverse binding affinities among the Flueggenine series, as detailed in the table below, highlight the critical influence of the dimerization connectivity on the bioactivity profile. The differences in linkages, such as the C(γ)–C(δ') bond in Flueggenine A versus the C(α)–C(δ') connection, lead to varied three-dimensional shapes and, consequently, different strengths of interaction with the biological target. researchgate.netrsc.org

Table 2: Influence of Dimerization on the Interaction of Flueggenine Analogues with Tubulin
CompoundCalculated Potential Energy of Interaction (ΔE) (kcal/mol)Calculated Free Energy of Hydration (ΔG) (kcal/mol)
Flueggenine A-61.10-23.95
This compound-77.10-18.30
Flueggenine C-64.70-24.90
Flueggenine D-68.05-28.40
Flueggenine E-72.40-29.75
Flueggenine F-51.35-20.30
Flueggenine G-65.80-27.20
Flueggenine H-65.30-19.40
Flueggenine I-76.40-28.00

Derivatization and Analogue Development

Design and Synthesis of Flueggenine B Analogues and Derivatives

The design of analogues of this compound, a dimeric indolizidine alkaloid, often leverages a bivalent strategy. hkust.edu.hk This approach involves linking two monomeric securinine (B1681715) or norsecurinine (B137659) units, which are the precursors to this compound, through various linker chains. nih.govibs.re.krresearchgate.net The hypothesis is that such dimeric structures may exhibit more potent biological effects compared to their monomeric counterparts. hkust.edu.hk

One synthetic approach focuses on creating dimeric securinine analogues by connecting two securinine molecules at the C-15 position with diacid amide chains of varying lengths. hkust.edu.hk The synthesis typically begins with the preparation of an amino-functionalized securinine derivative, which is then coupled with various diacyl chlorides to yield the final dimeric analogues. hkust.edu.hk

Molecular docking studies have identified this compound as a compound well-suited to fit into the pironetin (B1678462) binding site of α-tubulin, a key protein involved in cell division. explorationpub.com This finding is crucial for the rational design of new analogues. explorationpub.comexplorationpub.com By understanding the specific interactions between this compound and its molecular target, chemists can design derivatives with modified structures aimed at reinforcing this binding affinity. explorationpub.comresearchgate.net The total synthesis of related dimeric alkaloids like Flueggenines C, D, and I has been established, providing a roadmap for accessing these complex molecules and their potential analogues. explorationpub.comresearchgate.net

Table 1: Synthetic Strategies for Dimeric Securinine Analogues

Strategy Monomer Unit Linkage Position Linker Type Representative Reaction
Bivalent Mimetic Design (-)-Securinine C-15 Diacid Amide Chains Acylation of amino-derivatized securinine with diacyl chlorides. hkust.edu.hk
Rauhut–Currier (RC) Reaction Norsecurinine C(γ)–C(δ′) Direct C-C bond Accelerated intermolecular RC reaction using a nucleophilic catalyst. ibs.re.kr
Stille Cross-Coupling Norsecurinine Derivative C(α)–C(δ′) Direct C-C bond Coupling of two complex monomeric units followed by conjugate reduction. rsc.orgkaist.ac.kr

Modifying Securinega Alkaloid Scaffolds for Enhanced Biological Interaction

The Securinega alkaloid scaffold, a tetracyclic framework featuring an azabicyclo[3.2.1]octane ring system, presents a unique and challenging basis for chemical modification. nih.govnih.gov The inherent structure contains several reactive centers, particularly the conjugated double bonds, which are susceptible to nucleophilic attack and thus serve as prime targets for derivatization. nih.gov

Modifications are often aimed at improving biological activity by altering the molecule's interaction with cellular targets. researchgate.net Research has shown that modifications at the C12, C14, and C15 positions of the securinine monomer can significantly influence its properties. researchgate.net A common strategy involves the stereospecific addition of amino groups to the scaffold under Lewis acid catalysis, creating hybrid molecules that combine the securinine fragment with various pharmacophoric amines. nih.gov

Further derivatization can be achieved through acylation reactions, attaching different chemical groups to fine-tune the molecule's characteristics. hkust.edu.hk For instance, the introduction of an alkyne group as a spacer has been explored to create derivatives with potentially greater activity, based on the hypothesis that a spacer is beneficial for the interaction between the securinine scaffold and its target. nih.gov These modifications are guided by the need to enhance interactions with biological targets like tubulin, for which the parent compound securinine has a demonstrated binding affinity. researchgate.net

Table 2: Examples of Securinega Scaffold Modifications

Modification Site Type of Reaction Added Moiety/Group Purpose
C14/C15 Nucleophilic Addition Amines (e.g., propylamine) Create hybrid molecules with pharmacophoric amines. nih.gov
C15-amino group Acylation Diacyl Chlorides, Propionyl Chloride Create bivalent analogues and fine-tune properties. hkust.edu.hk
C14 Iodination/Sonogashira Coupling Acetylene Derivatives Introduce a spacer between the scaffold and an attached fragment. nih.gov

Exploration and Synthesis of Higher-Order Oligomers (e.g., Trimers, Tetramers)

The biosynthesis of Securinega alkaloids extends beyond dimers like this compound to include more complex, higher-order oligomers. nih.govresearchgate.net Monomers such as securinine and norsecurinine serve as precursors for the formation of trimers, tetramers, and even pentamers, which are unique to the plant kingdom. nih.govresearchgate.net

The connections between monomeric units in these oligomers are highly specific. Structural analysis reveals two primary modes of connectivity that form the covalent networks of these large molecules: a C(γ)–C(δ′) bond and a C(α)–C(δ′) bond. ibs.re.krrsc.org For example, the trimeric alkaloid fluevirosine A consists of three norsecurinine units connected by both γ–δ′ and α′–δ′′ linkages. ibs.re.kr

The synthesis of these high-order alkaloids presents a significant chemical challenge. While many dimeric alkaloids have been successfully synthesized, access to trimers and especially tetramers and pentamers often relies on extraction from natural plant sources. nih.govresearchgate.netresearchgate.net Despite these difficulties, synthetic strategies are emerging. The development of methods to selectively form both C(γ)–C(δ′) and C(α)–C(δ′) bonds with stereochemical control is essential. rsc.org Key chemical technologies, such as the Rauhut–Currier (RC) reaction and the Stille cross-coupling reaction, have been pivotal in linking monomeric units. ibs.re.krrsc.org These advancements pave the way for the potential synthesis of trimers and even higher-order natural products that contain both types of connection modes. rsc.orgkaist.ac.kr

Table 3: Representative Higher-Order Securinega Alkaloids

Alkaloid Name Order Monomer Units Reported Linkage Type(s)
Fluevirosine B Trimer Norsecurinine C(γ)–C(δ′) or C(α)–C(δ′). rsc.org
Fluevirosine D Trimer Norsecurinine Not specified, identified as a potent tubulin ligand. nih.govresearchgate.net
Fluevirosinine A Tetramer Norsecurinine C(γ)–C(δ′) and/or C(α)–C(δ′). rsc.org
Fluevirosinine D Tetramer Norsecurinine Not specified, identified as a potent tubulin ligand. nih.govresearchgate.net
Fluevirosinine G Pentamer Norsecurinine C(γ)–C(δ′) and/or C(α)–C(δ′). rsc.org

Future Perspectives in Flueggenine B Research

Advancements in Synthetic Accessibility and Efficiency

While significant progress has been made in the total synthesis of various Securinega alkaloids, including dimeric forms like Flueggenine C and D, the development of more efficient and versatile synthetic routes remains a critical objective. thieme-connect.comthieme-connect.comkaist.ac.krthieme-connect.comkaist.ac.kr Future efforts will likely focus on several key areas to improve accessibility to these complex molecules.

One promising avenue is the development of novel dimerization strategies. nih.govrsc.orgrsc.org Existing methods, such as those employing Stille cross-coupling and conjugate reduction, have been successful but can be limited in their applicability to all desired structural variations. nih.govrsc.org Researchers are exploring new catalytic systems and reaction conditions to overcome these limitations. For instance, a reductive Heck dimerization strategy has recently been employed in the total synthesis of (−)-flueggenine A and its epimer, showcasing the potential of new methodologies to access previously challenging targets. rsc.orgrsc.orgresearchgate.netnih.gov The development of strategies that allow for the controlled formation of both C(γ)–C(δ′) and C(α)–C(δ′) linkages with high stereoselectivity is essential for synthesizing the full spectrum of known oligomeric Securinega alkaloids. kaist.ac.krnih.gov

Furthermore, the concept of "natural product anticipation through synthesis" is gaining traction. researchgate.net This approach involves synthesizing predicted, yet undiscovered, natural products based on plausible biosynthetic pathways. The subsequent identification of these synthesized compounds in their natural source can accelerate the discovery of new alkaloids. researchgate.net

Key Synthetic Strategies and Their Applications

Strategy Key Reaction Target Alkaloid(s) Reference(s)
Dimerization Stille Reaction / Conjugate Reduction (−)-Flueggenine D, (−)-Flueggenine I thieme-connect.comnih.govrsc.org
Dimerization Reductive Heck Reaction (−)-Flueggenine A, (−)-15′-epi-flueggenine D rsc.orgrsc.org
Dimerization Accelerated Rauhut–Currier Reaction (−)-Flueggenine C thieme-connect.comthieme-connect.comkaist.ac.kr

Deeper Elucidation of Biosynthetic Pathways and Enzymes

Understanding how plants construct the complex architecture of Securinega alkaloids is a fundamental challenge with significant implications for both synthetic chemistry and metabolic engineering. While feeding experiments have identified L-lysine and L-tyrosine as the primary building blocks for the tetracyclic core, the specific enzymatic machinery and intermediate steps remain largely uncharacterized. sci-hub.se

A major breakthrough in this area was the identification of a berberine (B55584) bridge enzyme (BBE)-like enzyme, FsBBE, from Flueggea suffruticosa. acs.org This enzyme was shown to catalyze the formation of fluesuffine A and B, which are derivatives of Securinega alkaloids. acs.org The study also provided evidence for a key enamine intermediate, which is thought to be a branching point for the diversification of these alkaloids. acs.org

Future research will aim to identify and characterize the full suite of enzymes involved in the biosynthesis of Flueggenine B and other related alkaloids. This will likely involve a combination of transcriptomics, proteomics, and gene silencing techniques to pinpoint the specific genes and proteins responsible for each step in the pathway. The discovery of a Diels–Alderase involved in the biosynthesis of other complex natural products suggests that similar enzymes could play a role in the formation of the intricate ring systems of Securinega alkaloids. beilstein-journals.org A "biosynthetic intermediate probe (BIP)-based target identification" method could also be a valuable tool in this endeavor. beilstein-journals.org

A comprehensive understanding of the biosynthetic pathway could pave the way for chemo-enzymatic synthesis, where isolated enzymes are used in combination with chemical reactions to produce these alkaloids in a more efficient and environmentally friendly manner. beilstein-journals.org

Comprehensive Studies of Molecular Mechanisms of Action

While some Securinega alkaloids have shown promising biological activities, including anti-HIV and cytotoxic effects, the precise molecular mechanisms underlying these activities are not fully understood. rsc.orgacs.org Future research will need to move beyond preliminary screenings to detailed mechanistic studies.

Recent molecular docking studies have provided valuable insights, suggesting that α-tubulin may be a key molecular target for several Securinega alkaloids, including this compound. explorationpub.comexplorationpub.com The tubulin-flueggenine B complex is thought to be stabilized by a network of molecular contacts, including hydrogen bonds. explorationpub.com These computational models provide a strong foundation for experimental validation.

Future studies should employ a range of biochemical and cell-based assays to confirm these interactions and elucidate their functional consequences. Techniques such as surface plasmon resonance (SPR) could be used to quantify the binding affinity of this compound to tubulin. Furthermore, investigating the effects of these alkaloids on microtubule dynamics, cell cycle progression, and apoptosis in cancer cell lines will be crucial.

Identifying the specific binding site on α-tubulin is another important goal. explorationpub.com The pironetin-binding site has been proposed as a potential location, and this hypothesis can be tested through site-directed mutagenesis and competitive binding assays. explorationpub.comexplorationpub.com A deeper understanding of the structure-activity relationships will be invaluable for the rational design of more potent and selective analogs. explorationpub.com

Expanding the Scope of Related Alkaloid Discovery and Research

The structural diversity of Securinega alkaloids is far from fully explored. Continued phytochemical investigation of plants from the Flueggea and related genera is likely to yield a wealth of new and structurally unique compounds. sci-hub.senih.gov The development of advanced analytical techniques, such as building blocks-based molecular networking (BBMN), can facilitate the rapid discovery and identification of novel alkaloids even when they are present in minute quantities. sci-hub.senih.gov This strategy has already led to the discovery of suffranidines A-C, which possess unprecedented chemical architectures. sci-hub.senih.gov

The "natural product anticipation through synthesis" approach, as mentioned earlier, also holds great promise for expanding the known chemical space of Securinega alkaloids. researchgate.net By synthesizing plausible biosynthetic derivatives, chemists can guide the search for these compounds in natural sources. This has already led to the discovery of securingines H and I. researchgate.net

Furthermore, the exploration of oligomeric Securinega alkaloids is a particularly exciting frontier. rsc.orgresearchgate.net The discovery of trimers, tetramers, and even pentamers highlights the remarkable ability of nature to assemble these complex structures. nih.govrsc.org Research into the biosynthesis and biological activity of these higher-order alkaloids is still in its infancy and represents a significant area for future investigation. The discovery of norsecurinamines A and B, which are norsecurinine-derived dimers with unique linkages, further underscores the untapped diversity within this class of compounds. researchgate.net

Q & A

Basic: What are the key challenges in synthesizing Flueggenine B, and what methodological strategies address them?

This compound, a dimeric securinega alkaloid, presents synthetic challenges due to its stereochemical complexity and the need for controlled dimerization. Evidence from related compounds (e.g., flueggenine A) highlights the utility of reductive Heck reactions for forming carbon-carbon bonds between monomeric units . Key strategies include:

  • Conformational control : Designing enone precursors with silyl tethers to stabilize reactive intermediates and dictate stereochemical outcomes during dimerization .
  • Parallel intramolecular reactions : Using Horner–Wadsworth–Emmons (HWE) reactions for butenolide ring formation and N-alkylation for pyrrolidine ring closure .
  • α-Iodination and iodo-Meyer–Schuster reactions : To generate alkenyl iodides for coupling steps .

Basic: How can researchers validate the structural identity and purity of this compound?

Methodological rigor is critical for structural validation:

  • Spectroscopic techniques : High-resolution NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 2D-COSY) to confirm connectivity and stereochemistry. Compare data with natural isolates or synthetic analogs (e.g., flueggenine A) .
  • X-ray crystallography : Single-crystal X-ray diffraction (SCXD) provides unambiguous stereochemical assignment, as demonstrated for 15′-epi-flueggenine D .
  • Chromatographic purity : HPLC-MS or UPLC with UV/ELSD detection to ensure >95% purity.

Advanced: How do contradictory reports on this compound’s bioactivity inform experimental design for mechanism-of-action studies?

Discrepancies in bioactivity data (e.g., cytotoxicity vs. neuroactivity) may arise from:

  • Sample heterogeneity : Ensure rigorous purification and characterize batch-to-batch variability via LC-MS profiling.
  • Assay-specific factors : Optimize in vitro models (e.g., primary neurons vs. immortalized cell lines) to mimic physiological conditions. Include positive controls (e.g., paclitaxel for cytotoxicity) .
  • Target identification : Use affinity chromatography with this compound probes or CRISPR-Cas9 screens to map binding partners .

Advanced: What computational approaches are suitable for predicting this compound’s conformational dynamics and binding modes?

  • Molecular dynamics (MD) simulations : Parameterize force fields using quantum mechanical (QM) data (e.g., DFT for charge distribution) to model dimer flexibility .
  • Docking studies : Employ flexible docking algorithms (e.g., AutoDock Vina) with homology-modeled protein targets (e.g., NMDA receptors) .
  • Free energy calculations : Use MM-GBSA to predict binding affinities and validate with experimental IC50_{50} values .

Basic: What analytical methods are recommended for quantifying this compound in plant extracts or synthetic mixtures?

  • Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) for absolute quantification .
  • Isotope dilution mass spectrometry (ID-MS) : Spike samples with 13C^{13}\text{C}-labeled this compound to correct for matrix effects .
  • Standard curve validation : Ensure linearity (R2^2 > 0.99) across physiologically relevant concentrations (nM–µM) .

Advanced: How can researchers resolve contradictions in reported dimerization yields for this compound analogs?

Divergent yields may stem from:

  • Catalyst variability : Screen palladium catalysts (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3) and ligands (e.g., BINAP, XPhos) to optimize reductive Heck reactions .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
  • Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction times .

Basic: What ethical and reproducibility standards apply to this compound research?

  • Data transparency : Publish raw NMR, LC-MS, and crystallography data in repositories (e.g., CCDC for SCXD) .
  • Replication protocols : Detail synthetic steps (e.g., temperature, catalyst loading) in supplementary materials .
  • Ethical sourcing : Document plant material origins (e.g., CITES compliance for endangered species) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Monomer modification : Synthesize analogs with halogenated or methylated monomers to assess cytotoxicity and BBB permeability .
  • Dimer linkage variation : Test type A/B vs. C/D connections (via Stille coupling or reductive Heck) to modulate bioactivity .
  • In vivo validation : Use zebrafish or murine models to compare pharmacokinetics of analogs .

Basic: What are the best practices for designing a research question on this compound’s biosynthesis?

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant . Example: “How do cytochrome P450 enzymes in Flueggea virosa mediate the oxidation of secodihydrochalcone precursors?”
  • PICO framework : Define Population (plant species), Intervention (gene knockout), Comparison (wild-type), Outcome (metabolite profile) .

Advanced: How should researchers address false discovery rates (FDR) in high-throughput screens of this compound derivatives?

  • Statistical correction : Apply Benjamini-Hochberg procedure to control FDR < 5% for multi-parametric assays (e.g., transcriptomics) .
  • Replicate design : Use triplicate biological replicates and orthogonal assays (e.g., SPR for binding, MTT for cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.